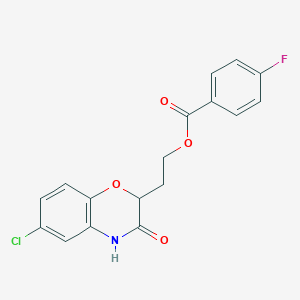

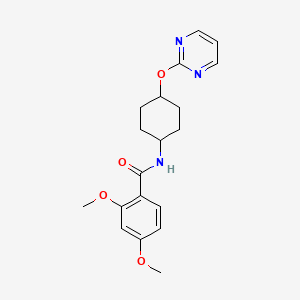

![molecular formula C8H9NO3 B2957132 Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2173999-31-8](/img/structure/B2957132.png)

Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate” is a compound that is used for pharmaceutical testing . It is a pale-yellow to yellow-brown sticky oil to semi-solid . It is a bifunctional compound consisting of an ester and cycloaliphatic epoxide groups .

Molecular Structure Analysis

The molecular weight of “this compound” is 167.16 . Its IUPAC name is methyl 3-cyano-6-oxabicyclo [3.1.0]hexane-3-carboxylate and its InChI Code is 1S/C8H9NO3/c1-11-7 (10)8 (4-9)2-5-6 (3-8)12-5/h5-6H,2-3H2,1H3 .Aplicaciones Científicas De Investigación

Cycloaddition Reactions and Stereoselective Syntheses :

- Intramolecular [2+2] cycloaddition reactions of γ-oxoketenes lead to different stereoisomers of β-lactones of the 3-oxo-2-oxabicyclo[2.2.0]hexane-type (Hegmann et al., 1987).

- Aza-Diels-Alder reactions in aqueous solution for asymmetric synthesis of bicyclic amino acid derivatives (Waldmann & Braun, 1991).

Synthesis of Cyclobutane Amino Acid Analogues :

- The synthesis of a new type of conformationally restricted alpha-amino acid analogue, involving the cis-fused cyclobutane and tetrahydrofuran units, creating the 2-oxabicyclo[3.2.0]heptane core (Avenoza et al., 2010).

Formation of Bicyclic Compounds :

- Synthesis of 2-Azabicyclo[2.1.1]hexanes through imination and reductive cyclization (Stevens & Kimpe, 1996).

- Synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives and evaluation of their antimalarial activities (Ningsanont et al., 2003).

Cleavage Reactions of Oxabicyclic Compounds :

- Base-induced β-elimination and Li NH3 induced α-reduction of oxabicyclic compounds, leading to various methylenecycloalkenols (Lautens & Ma, 1996).

Cycloaddition with Nitrile Catalysts :

- Photochemical cycloaddition reactions to form various cycloadducts, including the use of methylaluminoxane (MAO) in the synthesis (Shimo et al., 2003).

Synthesis of Bicycloalkanes :

- A cobalt-catalyzed dual C(sp3)@H activation strategy for the synthesis of bicyclo[4.1.0]heptanes and bicyclo[3.1.0]hexanes (Zhang et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7(10)8(4-9)2-5-6(3-8)12-5/h5-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZHANPALPAIKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC2C(C1)O2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2957051.png)

![(E)-N-[(5,6-Difluoro-1H-indol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2957053.png)

![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957054.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2957062.png)

![Methyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2957063.png)

![2,3-dichloro-3-[(2-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2957067.png)